molecular formula C15H11FN4O2 B5792643 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide

Katalognummer B5792643
Molekulargewicht: 298.27 g/mol
InChI-Schlüssel: AQOIVVXTEVNQAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide, also known as ABX-1431, is a small molecule that has been developed as a potential therapeutic agent for various neurological disorders. It has been shown to have a high affinity for the monoacylglycerol lipase (MAGL), an enzyme that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL by ABX-1431 leads to increased levels of 2-AG, which has been implicated in the regulation of pain, anxiety, and inflammation.

Wirkmechanismus

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide exerts its effects by inhibiting the activity of MAGL, which leads to increased levels of 2-AG. 2-AG is an endocannabinoid that binds to cannabinoid receptors in the brain and peripheral tissues, leading to a variety of physiological effects. The increased levels of 2-AG induced by N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide have been shown to be responsible for its analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and physiological effects:
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce pain and inflammation in models of acute and chronic pain. It has also been shown to have anxiolytic effects in models of anxiety and to improve cognitive function in models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide is its high selectivity for MAGL, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for chronic pain, which is a major public health issue. Further research is also needed to establish its safety and efficacy in humans and to identify any potential side effects.

Synthesemethoden

The synthesis of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the condensation of 2-amino-phenol and 2-fluoro-benzaldehyde to form the benzoxazole ring system. This is followed by the addition of an amino group to the benzoxazole ring and the subsequent reaction with benzoyl chloride to form the final product.

Wissenschaftliche Forschungsanwendungen

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical models of pain, anxiety, and inflammation. It has also been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-10-5-3-4-9(8-10)13(21)19-14(17)20-15-18-11-6-1-2-7-12(11)22-15/h1-8H,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOIVVXTEVNQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.